![molecular formula C25H29FN4O3 B2862195 3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 897611-67-5](/img/structure/B2862195.png)
3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
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Description
3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Researchers have examined the crystal structures of compounds structurally related to adoprazine, including those with fluorophenyl and piperazinyl components. These studies, through X-ray diffraction, have revealed insights into the compound's hydrogen bonding and one-dimensional network formation, highlighting its potential in various scientific applications, particularly in the design of new materials and drugs (Ullah & Altaf, 2014).
Radiochemical Synthesis for Imaging
The compound's fluorophenyl-piperazinyl structural motif has been utilized in the synthesis of radiolabeled molecules for imaging dopamine D4 receptors. This application is crucial for understanding receptor distribution and function in neurological studies, with potential implications in diagnosing and treating psychiatric disorders (Eskola et al., 2002).
Metabolic Pathways in Drug Development
Understanding the metabolic pathways of related compounds is vital for drug development, particularly in cancer treatment. Studies on the metabolism of flumatinib, a compound with a similar structural framework, in chronic myelogenous leukemia patients have provided valuable insights into its biotransformation, which is essential for optimizing efficacy and safety profiles (Gong et al., 2010).
Docking Studies for Medicinal Chemistry
Docking studies involving compounds with fluorophenyl and piperazinyl groups have played a crucial role in medicinal chemistry, aiding in the design of molecules with potential therapeutic applications. These studies help in predicting the interaction between these compounds and biological targets, facilitating the discovery of novel drugs (Balaraju et al., 2019).
Antitumor and Antimalarial Activity
Research into compounds with similar structures has shown significant antitumor and antimalarial activities. These findings support the potential therapeutic uses of such compounds, highlighting the importance of structural analysis in discovering new treatments for various diseases (Naito et al., 2005), (Mendoza et al., 2011).
properties
IUPAC Name |
3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3/c1-18-15-22(32)23(25(33)30(18)17-21-7-2-3-8-27-21)24(19-5-4-6-20(26)16-19)29-11-9-28(10-12-29)13-14-31/h2-8,15-16,24,31-32H,9-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKOGGCDKSDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)F)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one |
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